(2S)-3-methyl-2-(2-phenylacetamido)butanoic acid
Description
(2S)-3-Methyl-2-(2-phenylacetamido)butanoic acid is a chiral amino acid derivative characterized by a valine-like backbone ((2S)-3-methylbutanoic acid) substituted at the α-amino position with a 2-phenylacetamido group. This compound belongs to a broader class of N-acylated amino acids, which are frequently explored for their biological activity, structural diversity, and applications in drug development . The stereochemistry at the C2 position (S-configuration) is critical for interactions with biological targets, such as enzymes or receptors, and influences physicochemical properties like solubility and metabolic stability.
Properties
IUPAC Name |
(2S)-3-methyl-2-[(2-phenylacetyl)amino]butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-9(2)12(13(16)17)14-11(15)8-10-6-4-3-5-7-10/h3-7,9,12H,8H2,1-2H3,(H,14,15)(H,16,17)/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJGOZOLLBLTSIJ-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC(=O)CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2S)-3-methyl-2-(2-phenylacetamido)butanoic acid, also known by its chemical structure and properties, is a compound that has garnered attention for its potential biological activities. This article examines its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H17N1O2
- Molecular Weight : 209.27 g/mol
- CAS Number : 725-67-7
Biological Activities
The biological activity of (2S)-3-methyl-2-(2-phenylacetamido)butanoic acid has been investigated in various studies, revealing several key areas of interest:
1. Antimicrobial Activity
Research indicates that derivatives of this compound exhibit moderate to good antimicrobial properties. For example, it has shown effectiveness against certain bacterial strains, suggesting potential applications in treating infections .
2. Anticancer Properties
Studies have highlighted the compound's cytotoxic effects on cancer cell lines. In vitro experiments demonstrated that it could inhibit the growth of specific cancer cells by inducing apoptosis and disrupting cellular proliferation pathways .
3. Enzyme Inhibition
The compound acts as an inhibitor for various enzymes, including those involved in metabolic pathways. Its role as a granzyme B inhibitor has been particularly noted, which may have implications for therapeutic strategies in autoimmune diseases and cancer .
The mechanisms through which (2S)-3-methyl-2-(2-phenylacetamido)butanoic acid exerts its biological effects include:
- Receptor Interaction : Binding to specific receptors that modulate cellular responses.
- Signal Transduction Pathways : Influencing pathways that regulate cell cycle and apoptosis.
- Enzyme Modulation : Altering the activity of enzymes involved in metabolic processes.
Case Studies
Several case studies provide insight into the practical applications of this compound:
-
In Vitro Studies on Cancer Cells :
- A study demonstrated that treatment with (2S)-3-methyl-2-(2-phenylacetamido)butanoic acid resulted in a significant reduction in cell viability in breast cancer cell lines, indicating its potential as a chemotherapeutic agent.
-
Antimicrobial Efficacy :
- Another investigation assessed the compound's effectiveness against various bacterial strains, showing promising results that support further exploration into its use as an antimicrobial agent.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substitution Patterns
The compound’s structure can be compared to several analogs with modifications in the acyl group or amino acid backbone. Key examples include:
Valsartan (2S)-3-Methyl-2-[pentanoyl[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]amino]butanoic acid
- Structure: Shares the (2S)-3-methylbutanoic acid backbone but substitutes the phenylacetamido group with a bulky pentanoyl-biphenyltetrazole moiety.
- Application : Clinically used as an angiotensin II receptor antagonist for hypertension treatment .
- Key Differences : The tetrazole ring and biphenyl group enhance binding affinity to the angiotensin receptor compared to phenylacetamido derivatives.
(2S)-3-Methyl-2-(4-methylbenzenesulfonamido)butanoic Acid
- Structure : Replaces phenylacetamido with a 4-methylbenzenesulfonamido group.
- Properties : The sulfonamide group increases acidity (pKa ~3–4) compared to the amide (pKa ~8–10), altering solubility and reactivity .
- Applications : Often used as a synthetic intermediate in peptide chemistry or enzyme inhibition studies .
(2S)-3-Methyl-2-(naphthalen-1-ylsulfonylamino)butanoic Acid
- Structure : Features a naphthalene sulfonamide group instead of phenylacetamido.
- Crystallography : Exhibits distinct packing in the solid state due to π-π stacking of naphthalene rings, as confirmed by X-ray diffraction .
- Bioactivity : Sulfonamide derivatives are explored for protease inhibition or antimicrobial activity .
(2S)-2-Amino-3-methylbutanoic Acid (L-Valine)
- Structure: The parent amino acid without acylation.
- Role: Highlights the importance of the phenylacetamido group in enhancing lipophilicity and target specificity compared to free amino acids .
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
